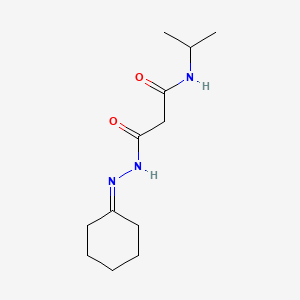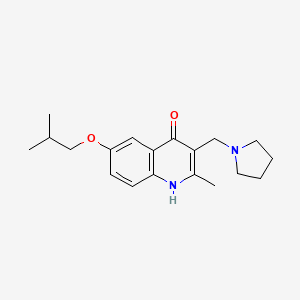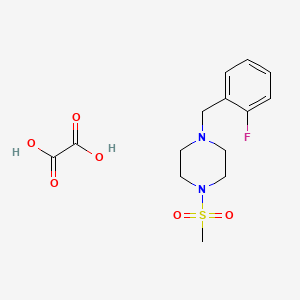
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. This compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in vitro. In
Mécanisme D'action
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is a selective inhibitor of glycogen synthase kinase 3 (GSK3) alpha and beta isoforms. GSK3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3 by this compound leads to the activation of the Wnt signaling pathway, which is involved in the regulation of self-renewal and pluripotency in ESCs and iPSCs.
Biochemical and Physiological Effects:
This compound has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs by increasing the expression of pluripotency markers, such as Oct4, Sox2, and Nanog. It has also been shown to promote the differentiation of ESCs and iPSCs into various cell types by inducing the expression of lineage-specific markers. In addition, this compound has been shown to enhance the survival and proliferation of neural progenitor cells and to promote the maturation of cardiomyocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs, which makes it a valuable tool for stem cell research. It is also a small molecule inhibitor, which makes it easier to use than other methods of GSK3 inhibition, such as RNA interference or gene knockout. However, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in stem cell research. One area of interest is the development of new protocols for the differentiation of ESCs and iPSCs into specific cell types, such as dopaminergic neurons for the treatment of Parkinson's disease. Another area of interest is the use of this compound in combination with other small molecule inhibitors to enhance the efficiency of reprogramming somatic cells into iPSCs. Additionally, the development of new derivatives of this compound with improved potency and selectivity could lead to new applications in stem cell research.
Méthodes De Synthèse
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide was first synthesized by Chiron Corporation in 2008. The synthesis method involves the reaction of 3-aminopropionitrile with cyclohexanone to form 3-(2-cyclohexylidenehydrazino)propanenitrile. This intermediate is then reacted with isopropyl chloroformate to form this compound.
Applications De Recherche Scientifique
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to promote the maintenance of ESCs and iPSCs in an undifferentiated state and to enhance the efficiency of reprogramming somatic cells into iPSCs. This compound has also been used in the differentiation of ESCs and iPSCs into various cell types, including neural progenitor cells, pancreatic beta cells, and cardiomyocytes.
Propriétés
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)

![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
